molecular formula C21H25N7O2 B2846245 (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone CAS No. 2319835-58-8

(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone

Cat. No. B2846245
CAS RN: 2319835-58-8
M. Wt: 407.478
InChI Key: NXPQOBNSKCYJFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times . After completion of the reaction, the mixture was quenched with aqueous HCl, and the organic layer was separated, washed with aqueous sodium hydrogen carbonate, and concentrated under reduced pressure .


Molecular Structure Analysis

The structure of similar compounds was confirmed by 1H and 13C NMR and mass spectra . The structure was solved by the direct method and refined by least-squares technique in the full matrix anisotropic approximation using the Bruker SHELXTL software package 23H atom positions were calculated geometrically and were refined according to the riding model .


Chemical Reactions Analysis

The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .


Physical And Chemical Properties Analysis

The compound is likely to be a white to light-yellow powder or crystals . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability would require further experimental analysis.

Scientific Research Applications

Synthesis and Chemical Properties

A single pot dipolar cycloaddition reaction/Cope elimination sequence was developed to access novel P2X7 antagonists, showcasing the synthetic utility of complex heterocyclic compounds in medicinal chemistry. These compounds, including the specified molecule, have shown potential in advancing to clinical trials for the treatment of mood disorders due to robust receptor occupancy and good tolerability in preclinical species (Chrovian et al., 2018).

Antimicrobial and Anti-inflammatory Applications

New pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized from citrazinic acid, demonstrated significant antimicrobial activities. These compounds, developed using innovative chemical reactions, offer a promising avenue for therapeutic applications against bacterial and fungal infections (Hossan et al., 2012). Similarly, pyridines, pyrimidinones, and oxazinones synthesized as anti-inflammatory agents using citrazinic acid as starting material showed promising results, potentially comparable to Prednisolone® (Amr et al., 2007).

Analgesic and Antiparkinsonian Potential

Compounds derived from 2-chloro-6-ethoxy-4-acetylpyridine demonstrated notable analgesic and antiparkinsonian activities. These findings suggest the potential for developing new therapeutic options for pain management and Parkinson's disease, highlighting the versatility and therapeutic promise of such complex molecules (Amr, Maigali, & Abdulla, 2008).

Mechanism of Action

The compound is likely to be an inhibitor of Protein Kinase B (PKB or Akt), which is an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, and inhibitors of PKB therefore have potential as antitumor agents .

properties

IUPAC Name

[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O2/c1-13-9-14(2)28-21(24-13)25-19(26-28)20(29)27-7-5-15(6-8-27)11-30-18-10-17(16-3-4-16)22-12-23-18/h9-10,12,15-16H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPQOBNSKCYJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(CC3)COC4=NC=NC(=C4)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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